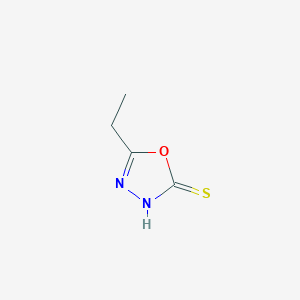

5-Ethyl-1,3,4-oxadiazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-2-3-5-6-4(8)7-3/h2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXUQNFZTVOECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-1,3,4-oxadiazole-2-thiol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of 5-Ethyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a key pharmacophore known for a wide range of biological activities.[1][2][3][4] This guide details the multi-step synthetic pathway, starting from propionic acid, and outlines the rigorous analytical methods used to confirm the structure, purity, and identity of the final compound. All experimental protocols are described in detail, and quantitative data are presented in clear, tabular formats. Logical workflows for synthesis and characterization are visualized using process diagrams to facilitate understanding.

Introduction

The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological properties, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][2] The incorporation of a thiol group at the 2-position of the oxadiazole ring can further enhance its biological profile and provides a reactive handle for the synthesis of various derivatives.[5] These compounds are known to exist in a thiol-thione tautomeric equilibrium, a feature that can influence their biological activity and chemical reactivity.[6] This guide focuses specifically on the 5-ethyl substituted analogue, providing a detailed protocol for its preparation and a thorough analysis of its physicochemical and spectral properties.

Synthesis Pathway

The synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol is accomplished through a three-step process. The pathway begins with the esterification of propionic acid to form ethyl propionate. This ester is then converted into its corresponding acid hydrazide, propionyl hydrazide. The final step involves the cyclization of the hydrazide with carbon disulfide in a basic medium to yield the target 1,3,4-oxadiazole ring.[1]

Caption: Synthetic workflow for 5-Ethyl-1,3,4-oxadiazole-2-thiol.

Experimental Protocols

Step 1: Synthesis of Ethyl Propionate

-

To a 250 mL round-bottom flask, add propionic acid (0.1 mol), absolute ethanol (50 mL), and a few drops of concentrated sulfuric acid.

-

Fit the flask with a reflux condenser and heat the mixture under reflux for 4 hours.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Pour the residue into 100 mL of cold water and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with a 5% sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl propionate.

Step 2: Synthesis of Propionyl Hydrazide

-

In a 250 mL round-bottom flask, dissolve ethyl propionate (0.1 mol) in absolute ethanol (80 mL).

-

Add hydrazine hydrate (80%, 0.2 mol) to the solution.[1]

-

Heat the reaction mixture under reflux for 8 hours.[1] The progress can be monitored by TLC.

-

After the reaction is complete, distill off the excess solvent and hydrazine hydrate under reduced pressure.

-

Upon cooling, a solid product will precipitate. Collect the crude solid by filtration.

-

Wash the solid with cold water and recrystallize from aqueous ethanol to yield pure propionyl hydrazide.

Step 3: Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol

-

In a 250 mL round-bottom flask, dissolve propionyl hydrazide (0.1 mol) and potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).[7]

-

Add carbon disulfide (0.12 mol) dropwise to the stirred solution.[7][8]

-

Heat the mixture under reflux for 10-12 hours, until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).[7][8]

-

Monitor the reaction completion using TLC.

-

After cooling, concentrate the reaction mixture by evaporating the excess solvent.

-

Dissolve the resulting residue in a small amount of cold water.

-

Acidify the solution to a pH of 5-6 with dilute hydrochloric acid or acetic acid to precipitate the product.[8]

-

Filter the resulting solid, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent such as ethanol-water to obtain pure 5-Ethyl-1,3,4-oxadiazole-2-thiol.

Characterization

The synthesized compound is characterized using a variety of analytical techniques to confirm its identity, structure, and purity. This involves determining its physical properties and analyzing its spectroscopic data.

Caption: Workflow for the characterization of the synthesized compound.

Physical and Spectroscopic Data

The expected analytical data for 5-Ethyl-1,3,4-oxadiazole-2-thiol are summarized below based on characteristic values for analogous structures.

Table 1: Physicochemical Properties

| Property | Observed Value |

|---|---|

| Molecular Formula | C₄H₆N₂OS |

| Molecular Weight | 130.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Specific to lab results (°C) |

Table 2: Infrared (FT-IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3100 | N-H stretching | Thione (amide) form |

| ~2980, 2940 | C-H stretching (asym/sym) | Ethyl group |

| ~2550 | S-H stretching (weak) | Thiol form |

| ~1610 | C=N stretching | Oxadiazole ring |

| ~1500 | N-H bending | Thione form |

| ~1340 | C=S stretching | Thione form |

| ~1050 | C-O-C stretching | Oxadiazole ring |

Note: The presence of both N-H and S-H (weak) bands may indicate the existence of a thiol-thione tautomeric mixture in the solid state.[6][8]

Table 3: ¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~14.0 | Singlet (broad) | 1H | -NH (Thione) or -SH (Thiol) |

| ~2.80 | Quartet | 2H | -CH₂- |

| ~1.25 | Triplet | 3H | -CH₃ |

Table 4: ¹³C NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~178 | C=S (Thione) |

| ~162 | C=N (Oxadiazole C5) |

| ~22 | -CH₂- |

| ~10 | -CH₃ |

Note: The chemical shifts for the oxadiazole ring carbons (C2 and C5) are characteristic for this class of compounds.[9]

Table 5: Mass Spectrometry (MS) Data

| m/z | Assignment |

|---|---|

| 130 | [M]⁺ (Molecular ion) |

| 101 | [M - C₂H₅]⁺ |

| 73 | [M - C₂H₅N₂]⁺ |

Characterization Protocols

-

Melting Point: The melting point is determined using a digital melting point apparatus with an open-end capillary tube and is reported uncorrected.[1]

-

FT-IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrophotometer using KBr pellets over a range of 4000-400 cm⁻¹.[10]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.[1] The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard.

-

Mass Spectrometry: The mass spectrum is recorded on an EIMS spectrometer to confirm the molecular weight of the synthesized compound.[1]

Conclusion

This guide has detailed the synthetic route and comprehensive characterization of 5-Ethyl-1,3,4-oxadiazole-2-thiol. The described three-step synthesis is a reliable method for obtaining the target compound. The provided characterization data and protocols serve as a benchmark for researchers to verify the successful synthesis and purity of this valuable heterocyclic building block, paving the way for its further investigation and application in drug discovery and development.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijari.org [ijari.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

Physicochemical Properties of 5-Ethyl-1,3,4-oxadiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of this core structure have demonstrated a wide range of biological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. The incorporation of a thiol group at the 2-position and an ethyl group at the 5-position of the 1,3,4-oxadiazole ring gives rise to 5-Ethyl-1,3,4-oxadiazole-2-thiol, a compound of significant interest for potential therapeutic applications. The presence of the thiol group, in particular, is known to enhance the biological activities of these derivatives. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological mechanisms of 5-Ethyl-1,3,4-oxadiazole-2-thiol, based on available scientific literature.

Physicochemical Properties

Table 1: Physicochemical Properties of 5-Substituted-1,3,4-oxadiazole-2-thiol Analogs

| Property | 5-Methyl-1,3,4-oxadiazole-2-thiol | 5-Phenyl-1,3,4-oxadiazole-2-thiol | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol |

| Molecular Formula | C₃H₄N₂OS[1] | C₈H₆N₂OS[2][3] | C₈H₇N₃OS |

| Molecular Weight | 116.14 g/mol [1] | 178.21 g/mol [2][3] | 193.23 g/mol |

| Melting Point | Not available | 219-222 °C[2] | 235 °C (decomposes) |

| Boiling Point | Not available | 247 °C (Predicted)[4] | Not available |

| pKa (acidic) | Data not available | Data not available | Data not available |

| logP (calculated) | 0.4[1] | Data not available | Data not available |

| Solubility | Not available | Soluble in water[4] | Not available |

Note: The data presented in this table is for analogous compounds and should be used as an estimation for 5-Ethyl-1,3,4-oxadiazole-2-thiol.

Experimental Protocols

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry.[5][6][7] The following is a generalized experimental protocol for the synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol.

Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol

The synthesis is typically a two-step process starting from an appropriate carboxylic acid.

Step 1: Synthesis of Propionyl Hydrazide

-

Esterification: Propionic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl propionate. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Hydrazinolysis: The resulting ethyl propionate is then reacted with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) under reflux. This reaction yields propionyl hydrazide. The product can be purified by recrystallization.

Step 2: Cyclization to form 5-Ethyl-1,3,4-oxadiazole-2-thiol

-

Reaction Setup: Propionyl hydrazide is dissolved in an alcoholic solution of potassium hydroxide.

-

Addition of Carbon Disulfide: Carbon disulfide is added dropwise to the solution at room temperature with constant stirring.

-

Reflux: The reaction mixture is then refluxed for several hours. The progress of the reaction is monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled and poured into ice-cold water.

-

Acidification: The solution is then acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product.

-

Purification: The precipitate, 5-Ethyl-1,3,4-oxadiazole-2-thiol, is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Characterization Techniques

The synthesized compound would be characterized using standard analytical techniques:

-

Melting Point: Determined using a melting point apparatus.

-

Thin-Layer Chromatography (TLC): To check the purity of the compound and monitor the reaction progress.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=N, C-O-C, and the thione (C=S) or thiol (S-H) bands. For similar compounds, a characteristic S-H stretch is observed around 2550-2570 cm⁻¹.[5]

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the structure by analyzing the chemical shifts and splitting patterns of the protons, particularly the ethyl group protons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for 5-Ethyl-1,3,4-oxadiazole-2-thiol.

Caption: General synthesis scheme for 5-Ethyl-1,3,4-oxadiazole-2-thiol.

Potential Mechanism of Action: Enzyme Inhibition

Derivatives of 1,3,4-oxadiazole-2-thiol have been reported to act as enzyme inhibitors.[8][9] A plausible mechanism of action for 5-Ethyl-1,3,4-oxadiazole-2-thiol, based on the known activities of its analogs, is the inhibition of key enzymes involved in pathological processes.

Caption: A potential mechanism of action via enzyme inhibition.

Biological Activities

The 1,3,4-oxadiazole ring system is a versatile scaffold that has been incorporated into molecules with a broad spectrum of biological activities.[10][11] While specific studies on 5-Ethyl-1,3,4-oxadiazole-2-thiol are limited, the activities of related compounds suggest its potential in several therapeutic areas.

-

Antimicrobial and Antifungal Activity: Many 5-substituted-1,3,4-oxadiazole-2-thiols have demonstrated significant activity against various strains of bacteria and fungi.[5][12][13][14] The presence of the thiol group is often crucial for this activity.

-

Anticancer Activity: Several derivatives of 1,3,4-oxadiazole have been investigated as potential anticancer agents.[8][15] Their mechanism of action can involve the inhibition of enzymes crucial for cancer cell proliferation, such as thymidylate synthase or histone deacetylases (HDACs).[8][15]

-

Anti-inflammatory Activity: Some 1,3,4-oxadiazole derivatives have shown anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[16]

Conclusion

5-Ethyl-1,3,4-oxadiazole-2-thiol is a heterocyclic compound with significant potential for drug development, stemming from the well-documented and diverse biological activities of the 1,3,4-oxadiazole-2-thiol scaffold. While specific experimental data on its physicochemical properties are sparse, established synthetic routes allow for its preparation and characterization. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and to explore its full therapeutic potential. The information provided in this guide serves as a foundational resource for researchers and scientists interested in the further investigation of this promising molecule.

References

- 1. 5-Methyl-1,3,4-oxadiazole-2-thiol | C3H4N2OS | CID 1991452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Phenyl-1,3,4-oxadiazole-2-thiol 97 3004-42-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. asianpubs.org [asianpubs.org]

- 6. jchemrev.com [jchemrev.com]

- 7. 5-Phenyl-1,3,4-oxadiazole-2-thiol | 3004-42-0 | Benchchem [benchchem.com]

- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally-active, nonulcerogenic antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure of 5-Ethyl-1,3,4-oxadiazole-2-thiol: A Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-Ethyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide focuses on the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting detailed experimental protocols and a thorough analysis of the spectral data.

Introduction

5-Ethyl-1,3,4-oxadiazole-2-thiol belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The precise determination of their molecular structure is a critical step in understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide details the synthesis and spectroscopic characterization of the title compound, with a focus on providing a clear and structured presentation of the data for researchers in the field.

A key structural feature of 5-substituted-1,3,4-oxadiazole-2-thiols is the existence of thiol-thione tautomerism. The molecule can exist in equilibrium between the thiol form, containing an S-H group, and the thione form, characterized by a C=S bond and an N-H group within the heterocyclic ring. Spectroscopic analysis is instrumental in determining the predominant tautomeric form in a given state (solid or in solution).

Experimental Protocols

Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol

The synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol is typically achieved through a multi-step process, which is outlined below. This protocol is based on established methods for the synthesis of analogous compounds[1].

Step 1: Esterification of Propanoic Acid

Propanoic acid is converted to its corresponding ethyl ester, ethyl propanoate. This is a standard Fischer esterification reaction.

-

Procedure: A mixture of propanoic acid (1 equivalent), absolute ethanol (excess, ~5-10 equivalents), and a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours. After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield ethyl propanoate.

Step 2: Synthesis of Propionyl Hydrazide

Ethyl propanoate is then converted to propionyl hydrazide by reaction with hydrazine hydrate.

-

Procedure: Ethyl propanoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) are refluxed in ethanol for 8-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the resulting solid propionyl hydrazide is purified by recrystallization from a suitable solvent like ethanol or an ethanol/ether mixture.

Step 3: Cyclization to 5-Ethyl-1,3,4-oxadiazole-2-thiol

The final step involves the cyclization of propionyl hydrazide with carbon disulfide in the presence of a base.

-

Procedure: To a solution of potassium hydroxide (1.2 equivalents) in absolute ethanol, propionyl hydrazide (1 equivalent) is added, and the mixture is stirred until a clear solution is obtained. Carbon disulfide (1.5 equivalents) is then added dropwise while keeping the temperature below 10°C. The reaction mixture is then stirred at room temperature for 12-16 hours. The solvent is evaporated, and the residue is dissolved in water. The solution is acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product. The solid is filtered, washed with cold water, and recrystallized from ethanol to afford pure 5-Ethyl-1,3,4-oxadiazole-2-thiol.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz for ¹H).

-

The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} NMR spectra.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the spectroscopic analysis of 5-Ethyl-1,3,4-oxadiazole-2-thiol. These predictions are based on the analysis of structurally similar compounds found in the literature.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Ethyl-1,3,4-oxadiazole-2-thiol (Thione Tautomer)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 - 1.4 | Triplet | 3H | -CH₂-CH₃ |

| ~2.7 - 2.9 | Quartet | 2H | -CH₂ -CH₃ |

| ~13.0 - 14.0 | Broad Singlet | 1H | N-H (Thione) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Ethyl-1,3,4-oxadiazole-2-thiol (Thione Tautomer)

| Chemical Shift (δ, ppm) | Assignment |

| ~10 - 12 | -CH₂-CH₃ |

| ~20 - 22 | -CH₂ -CH₃ |

| ~155 - 160 | C -Ethyl (C5) |

| ~175 - 180 | C =S (C2) |

Table 3: Predicted IR Spectroscopic Data for 5-Ethyl-1,3,4-oxadiazole-2-thiol (Thione Tautomer)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3200 | Medium, Broad | N-H stretch |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1620 - 1650 | Strong | C=N stretch |

| ~1250 - 1300 | Strong | C=S stretch |

| ~1050 - 1100 | Strong | C-O-C stretch (in ring) |

Visualization of Methodologies and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the structure elucidation process.

References

Thiol-Thione Tautomerism in 5-Substituted-1,3,4-Oxadiazole-2-thiols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Within this class of compounds, 5-substituted-1,3,4-oxadiazole-2-thiols are of particular interest due to their synthetic versatility and therapeutic potential. A fundamental aspect of their chemistry, which dictates their reactivity and biological interactions, is the existence of thiol-thione tautomerism. This technical guide provides a comprehensive overview of this tautomeric equilibrium, supported by spectroscopic data, computational analysis, and detailed experimental protocols.

The Thiol-Thione Tautomeric Equilibrium

5-substituted-1,3,4-oxadiazole-2-thiols can exist in two tautomeric forms: the thiol form (A) and the thione form (B). The equilibrium between these two forms is a dynamic process involving the migration of a proton between the sulfur and nitrogen atoms of the heterocyclic ring.

Caption: Thiol-Thione Tautomeric Equilibrium in 5-substituted-1,3,4-oxadiazole-2-thiols.

Spectroscopic and computational evidence overwhelmingly indicates that the equilibrium lies significantly towards the thione form (B) in both the solid state and in solution.[1][2] This preference is attributed to the greater thermodynamic stability of the thione tautomer.

Spectroscopic Evidence for the Predominance of the Thione Form

The predominance of the thione tautomer is consistently supported by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectra of 5-substituted-1,3,4-oxadiazole-2-thiols typically exhibit characteristic absorption bands that point towards the thione structure.

| Functional Group | Characteristic Absorption (cm⁻¹) | Tautomeric Form Indicated |

| N-H stretch | 3400 - 3100 | Thione |

| S-H stretch | ~2550 (typically absent or very weak) | Thiol |

| C=S stretch | 1300 - 1100 | Thione |

| C=N stretch | 1650 - 1550 | Both |

The presence of a distinct N-H stretching vibration and a band corresponding to the C=S double bond, coupled with the absence or very weak intensity of the S-H stretching band, is a strong indicator of the thione form.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide compelling evidence for the thione tautomer.

-

¹H NMR: A broad singlet corresponding to the N-H proton is typically observed in the downfield region (δ 13-15 ppm). The absence of a distinct S-H proton signal further supports the predominance of the thione form.[3]

-

¹³C NMR: The most definitive evidence comes from the ¹³C NMR spectrum, which shows a characteristic signal for the thiocarbonyl carbon (C=S) in the range of δ 175-185 ppm.[5][6] This chemical shift is significantly different from what would be expected for the C-S carbon in the thiol form.

Table 1: Representative ¹³C NMR Chemical Shifts for the C=S Carbon in 5-Aryl-1,3,4-oxadiazole-2-thiones

| 5-Substituent (Aryl Group) | Solvent | ¹³C Chemical Shift of C=S (ppm) | Reference |

| Phenyl | DMSO-d₆ | ~178 | |

| 4-Nitrophenyl | DMSO-d₆ | 178.21 | |

| Furan-2-yl | CDCl₃ + DMSO-d₆ | Not specified, but thione form confirmed | [4] |

Computational Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of the thiol and thione tautomers. These studies consistently show that the thione form is energetically more favorable.

For the parent 5-phenyl-1,3,4-oxadiazole-2-thiol, the thione tautomer is calculated to be more stable than the thiol tautomer.[7] In a study on 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, DFT calculations at the B3LYP/6-311++G(d,p) level of theory confirmed the thione form as the global minimum in the gas phase.[8]

Solvent Effects

The position of the tautomeric equilibrium can be influenced by the solvent. While the thione form remains predominant in most common solvents, the polarity of the solvent can have a subtle effect on the equilibrium. A study on novel hybrids of 1,3,4-oxadiazol-2-thione with acridine-9(10H)-one investigated the thione-thiol equilibrium in eight different solvents using UV-spectroscopy. The results indicated the prevalence of the thione form across all solvents, but with slight variations. In general, polar solvents are expected to stabilize the more polar thione tautomer to a greater extent.

Experimental Protocols

General Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols

The most common and efficient method for the synthesis of these compounds involves the cyclization of a carboxylic acid hydrazide with carbon disulfide in the presence of a base.[3]

Caption: General synthetic workflow for 5-substituted-1,3,4-oxadiazole-2-thiols.

Protocol:

-

Reaction Setup: To a solution of the appropriate carboxylic acid hydrazide (1 equivalent) in ethanol, add potassium hydroxide (1.1 equivalents) and carbon disulfide (1.5 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is typically removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization

5.2.1. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet of the dried sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic peaks for N-H, C=N, and C=S stretching vibrations and the absence of a significant S-H peak.

5.2.2. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (may range from hundreds to thousands).

-

Analysis: In the ¹H NMR spectrum, identify the N-H proton signal. In the ¹³C NMR spectrum, locate the key C=S signal in the downfield region.

5.2.3. UV-Vis Spectroscopy for Tautomeric Equilibrium Analysis

While the thione form is dominant, UV-Vis spectroscopy can be used to study the subtle effects of solvent on the tautomeric equilibrium.

-

Sample Preparation: Prepare stock solutions of the compound in different solvents of varying polarity (e.g., hexane, chloroform, ethanol, acetonitrile, water). Prepare a series of dilutions to obtain spectra at different concentrations.

-

Data Acquisition: Record the UV-Vis spectra over a suitable wavelength range (e.g., 200-400 nm) for each solution.

-

Analysis: Analyze the changes in the position (λ_max) and intensity of the absorption bands with solvent polarity. While quantitative determination of the equilibrium constant (K_T) is challenging due to overlapping bands, significant shifts in λ_max can provide qualitative insights into the solvent's effect on the tautomeric equilibrium. For instance, the n→π* transition of the C=S group in the thione form is sensitive to solvent polarity.

Conclusion

The thiol-thione tautomerism of 5-substituted-1,3,4-oxadiazole-2-thiols is a critical aspect of their chemical behavior. A wealth of spectroscopic and computational data confirms that the equilibrium strongly favors the thione tautomer. This understanding is crucial for researchers in drug discovery and development, as the predominant thione structure will dictate the compound's hydrogen bonding capabilities, lipophilicity, and interactions with biological targets. The provided experimental protocols offer a robust framework for the synthesis and characterization of these valuable heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

CAS number and molecular weight of 5-Ethyl-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Ethyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its chemical properties, synthesis, and potential therapeutic applications, with a focus on its role in antimicrobial and anticancer research. Detailed experimental protocols and a summary of relevant biological data are presented to support further investigation and drug development efforts.

Core Compound Data

5-Ethyl-1,3,4-oxadiazole-2-thiol is a derivative of the 1,3,4-oxadiazole scaffold, a class of compounds known for a wide range of biological activities. The presence of a thiol group at the 2-position and an ethyl group at the 5-position of the oxadiazole ring are key structural features that contribute to its chemical reactivity and biological profile.

| Property | Value |

| CAS Number | 62999-57-9 |

| Molecular Formula | C₄H₆N₂OS |

| Molecular Weight | 130.17 g/mol |

| IUPAC Name | 5-ethyl-1,3,4-oxadiazole-2-thiol |

| Synonyms | 5-ethyl-2,3-dihydro-1,3,4-oxadiazole-2-thione |

Synthesis and Characterization

The synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol typically follows a well-established synthetic route for 5-substituted-1,3,4-oxadiazole-2-thiols. The general workflow for this synthesis is outlined below.

Experimental Protocol: Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol

This protocol is adapted from general methods for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

Step 1: Synthesis of Propionyl Hydrazide

-

A mixture of propanoic acid and an excess of ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl propionate.

-

The resulting ester is then reacted with hydrazine hydrate, typically in a 1:1 molar ratio in an alcoholic solvent, under reflux to produce propionyl hydrazide.

Step 2: Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol

-

Propionyl hydrazide is dissolved in an alcoholic solution of potassium hydroxide.

-

Carbon disulfide is added dropwise to the solution at room temperature with constant stirring.

-

The reaction mixture is then refluxed until the evolution of hydrogen sulfide gas ceases.

-

The solvent is removed under reduced pressure, and the resulting solid is dissolved in water.

-

The solution is acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude 5-Ethyl-1,3,4-oxadiazole-2-thiol.

-

The precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

Expected Spectral Data

While specific spectral data for 5-Ethyl-1,3,4-oxadiazole-2-thiol is not widely published, the expected characteristic peaks based on its structure and data from analogous compounds are presented below.

| Spectral Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl group protons (a triplet and a quartet) and a broad singlet for the thiol proton. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the two carbons of the oxadiazole ring, with the C=S carbon appearing at a characteristic downfield shift. |

| IR (cm⁻¹) | Absorption bands for N-H stretching (in the thione tautomeric form), C-H stretching of the ethyl group, C=N stretching of the oxadiazole ring, and C=S stretching. The S-H stretching band may be weak or absent depending on the predominant tautomeric form. |

Biological Activity and Potential Applications

Derivatives of 1,3,4-oxadiazole-2-thiol are recognized for their broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The primary areas of investigation for these compounds include antimicrobial and anticancer applications.

Antimicrobial Activity

The 1,3,4-oxadiazole-2-thiol moiety is a common feature in compounds exhibiting potent antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on a suitable agar medium. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: A stock solution of 5-Ethyl-1,3,4-oxadiazole-2-thiol is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (or another appropriate broth).

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table of Representative Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 5-Aryl-1,3,4-oxadiazole-2-thiol derivative | E. coli | Varies | [1] |

| 5-Aryl-1,3,4-oxadiazole-2-thiol derivative | S. aureus | Varies | [1] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | Potent | [1] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | S. pneumoniae | Potent | [1] |

Anticancer Activity

Several 1,3,4-oxadiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. One of the proposed mechanisms of action for some of these compounds is the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration.

FAK Signaling Pathway

The FAK signaling pathway is a critical regulator of cellular processes that are often dysregulated in cancer. Inhibition of this pathway can lead to reduced tumor growth and metastasis.

Table of Representative Anticancer Activity of 1,3,4-Oxadiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1,3,4-Oxadiazole-thioether derivative | HepG2 | 0.7 | [2] |

| 1,3,4-Oxadiazole-thioether derivative | SGC-7901 | Varies | [2] |

| 1,3,4-Oxadiazole-thioether derivative | MCF-7 | Varies | [2] |

Conclusion

5-Ethyl-1,3,4-oxadiazole-2-thiol represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of infectious diseases and oncology. Its straightforward synthesis and the known biological activities of related compounds make it an attractive target for further investigation. The experimental protocols and data presented in this guide are intended to facilitate future research and development efforts for this and related compounds.

References

The Genesis of a Versatile Scaffold: A Technical Guide to 1,3,4-Oxadiazole-2-thiol Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole-2-thiol core is a privileged scaffold in medicinal chemistry, underpinning a vast array of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of this important heterocyclic system. It details key experimental protocols for their synthesis and characterization, presents a comprehensive overview of their wide-ranging biological applications, and visualizes the intricate signaling pathways they modulate. Quantitative data on their biological efficacy and spectroscopic properties are systematically tabulated to serve as a valuable resource for researchers in the field of drug discovery and development.

A Historical Perspective: The Emergence of the 1,3,4-Oxadiazole Ring

The journey of the 1,3,4-oxadiazole ring system began in the mid-20th century, with the first synthesis of the parent 1,3,4-oxadiazole being a notable milestone in heterocyclic chemistry. While the broader class of 1,3,4-oxadiazoles has been known for a considerable time, the introduction of the 2-thiol substituent marked a significant turning point, unlocking a wealth of synthetic possibilities and biological applications.

The most common and enduring method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in a basic medium.[1][2] This straightforward and efficient one-pot synthesis has been a cornerstone in the exploration of this class of compounds, allowing for the generation of a vast library of derivatives with diverse functionalities at the 5-position. Over the decades, variations and improvements to this fundamental reaction have been developed, but the core principle has remained largely unchanged, a testament to its robustness and versatility.

Synthetic Methodologies: From Benchtop to Advanced Approaches

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is primarily achieved through the cyclization of aroyl/acyl hydrazides with carbon disulfide. This reaction proceeds via an intermediate dithiocarbazate salt, which upon acidic workup, cyclizes to form the stable 1,3,4-oxadiazole-2-thiol ring.

General Experimental Protocol for the Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiols

This protocol provides a detailed step-by-step procedure for the synthesis of a representative compound, 5-phenyl-1,3,4-oxadiazole-2-thiol.

Materials:

-

Benzoic hydrazide

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve benzoic hydrazide (0.1 mol) in ethanol (150 mL).

-

To this solution, add a solution of potassium hydroxide (0.1 mol) in water (20 mL).

-

Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise with constant stirring.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting solid residue is dissolved in water and filtered to remove any insoluble impurities.

-

The filtrate is then acidified with dilute hydrochloric acid to a pH of 5-6.

-

The precipitated solid is filtered, washed thoroughly with cold water, and dried.

-

The crude product is recrystallized from ethanol to afford pure 5-phenyl-1,3,4-oxadiazole-2-thiol.[3]

Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Spectroscopic and Physicochemical Properties

The 1,3,4-oxadiazole-2-thiol scaffold exhibits distinct spectroscopic signatures that are crucial for its identification and characterization. These compounds exist in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally predominating in the solid state.[2]

Table 1: Spectroscopic Data for Representative 5-Substituted-1,3,4-oxadiazole-2-thiols

| Compound | R-Group | IR (cm⁻¹) (Selected Peaks) | ¹H NMR (δ ppm) (Selected Peaks) | ¹³C NMR (δ ppm) (Selected Peaks) | Reference |

| 1 | Phenyl | 2560 (S-H), 1554 (C=C), 1514 (C=N), 1108 (C-O) | 12.33 (s, 1H, SH), 7.21-7.30 (m, 5H, Ar-H) | 175.72 (C=S), 158.66 (C=N), 125.02-127.11 (Ar-C) | [4] |

| 2 | 4-Nitrophenyl | 2570 (S-H), 1580 (C=C), 1538 (C=N), 1009 (C-O) | 15.0 (s, 1H, SH), 8.10-8.38 (m, 4H, Ar-H) | 178.21 (C=S), 159.42 (C=N), 125.04-149.59 (Ar-C) | [4] |

| 3 | 2-Furyl | 2533 (S-H), 1578 (C=C), 1520 (C=N), 1140 (C-O) | 13.02 (s, 1H, SH), 7.21-8.48 (m, 3H, Furyl-H) | 175.77 (C=S), 160.28 (C=N), 128.62-138.12 (Furyl-C) | [4] |

| 4 | 4-Pyridyl | - | - | - | [5] |

A Spectrum of Biological Activities: Therapeutic Potential

The 1,3,4-oxadiazole-2-thiol scaffold is a cornerstone in the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities. The ease of substitution at the 5-position allows for the fine-tuning of their pharmacological profiles.

Anticancer Activity

A significant area of research has focused on the anticancer potential of these compounds. Many derivatives have shown potent cytotoxic activity against a range of cancer cell lines.

Table 2: Anticancer Activity of Selected 1,3,4-Oxadiazole-2-thiol Derivatives

| Compound | R-Group | Cell Line | IC₅₀ (µM) | Reference |

| 5 | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio) | MCF-7 | 0.7 ± 0.2 | [6] |

| 6 | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio) | SGC-7901 | 30.0 ± 1.2 | [6] |

| 7 | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio) | HepG2 | 18.3 ± 1.4 | [6] |

| 8 | 5-((2-acetamidophenoxy)methyl)-thio-N-(4-fluorophenyl)acetamide | A549 | 6.62 | [7] |

| 9 | 5-((2-acetamidophenoxy)methyl)-thio-N-(4-methoxyphenyl)acetamide | A549 | <0.14 | [7] |

Antimicrobial Activity

The 1,3,4-oxadiazole-2-thiol core is also a prominent feature in compounds with significant antibacterial and antifungal properties.

Table 3: Antimicrobial Activity of Selected 1,3,4-Oxadiazole-2-thiol Derivatives

| Compound | R-Group | Microorganism | MIC (µg/mL) | Reference |

| 10 | 3,4-dichlorophenyl | Staphylococcus aureus | - | [8] |

| 11 | 3,4-dichlorophenyl | Escherichia coli | - | [8] |

| 12 | - | Candida albicans | 32 | [9] |

| 13 | - | Aspergillus niger | - | [10] |

Mechanism of Action: Targeting Key Signaling Pathways

A notable mechanism of action for some anticancer 1,3,4-oxadiazole-2-thiol derivatives is the inhibition of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, and its overexpression is implicated in various cancers.

Diagram 1: FAK Signaling Pathway

Caption: FAK signaling pathway and the inhibitory action of 1,3,4-oxadiazole-2-thiol compounds.

Experimental and Developmental Workflow

The discovery and development of new 1,3,4-oxadiazole-2-thiol based therapeutic agents follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Diagram 2: Drug Discovery Workflow

Caption: A generalized workflow for the discovery and development of 1,3,4-oxadiazole-2-thiol based drugs.

Conclusion and Future Directions

The 1,3,4-oxadiazole-2-thiol scaffold has firmly established itself as a versatile and highly valuable core in medicinal chemistry. Its straightforward synthesis, coupled with the vast chemical space accessible through substitution at the 5-position, has fueled the discovery of numerous compounds with potent and diverse biological activities. The continued exploration of this privileged structure, aided by modern drug design strategies and a deeper understanding of its molecular targets, promises the development of novel and more effective therapeutic agents for a wide range of diseases. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the use of this scaffold in the design of multifunctional drugs.

References

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. echemi.com [echemi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL(15264-63-8) 1H NMR spectrum [chemicalbook.com]

- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 5-Ethyl-1,3,4-oxadiazole-2-thiol's Molecular Structure

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure of 5-Ethyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This document outlines the standard experimental and computational methodologies employed to elucidate its structural and electronic characteristics, presenting representative data and detailed protocols for researchers in the field.

The structural integrity and electronic properties of 5-Ethyl-1,3,4-oxadiazole-2-thiol are pivotal to its function and interaction with biological targets. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings, offering profound insights into molecular geometry, vibrational frequencies, and electronic behavior.

Methodologies: A Dual Approach

The characterization of 5-Ethyl-1,3,4-oxadiazole-2-thiol relies on a synergistic combination of experimental synthesis and spectroscopy with theoretical computations. The following workflow illustrates the typical research process for analyzing such a molecule.

Experimental Protocols

Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established multi-step process.[3][4]

Protocol:

-

Esterification: Propanoic acid is refluxed with an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid for approximately 4-6 hours to produce ethyl propanoate.

-

Hydrazide Formation: The resulting ethyl propanoate is then reacted with hydrazine hydrate in methanol and refluxed to yield propanoic hydrazide.

-

Cyclization: The propanoic hydrazide is dissolved in absolute ethanol. Potassium hydroxide and carbon disulfide are added sequentially. The mixture is refluxed for 8-12 hours.[5]

-

Purification: After cooling, the reaction mixture is diluted with water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield pure 5-Ethyl-1,3,4-oxadiazole-2-thiol.[4]

Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy: Infrared and Raman spectra are recorded to identify characteristic functional groups. A sample is prepared in a KBr pellet for FT-IR analysis. Key vibrations include N-H, C=N, C-O-C, and the tautomeric C=S or S-H stretches.[5][6]

-

NMR Spectroscopy (¹H and ¹³C): NMR spectra are typically recorded in a deuterated solvent like DMSO-d₆. ¹H NMR confirms the presence of the ethyl group protons and the labile thiol/amine proton. ¹³C NMR identifies the carbon atoms of the ethyl group and the oxadiazole ring, including the characteristic C=S carbon.[6][7]

-

UV-Visible Spectroscopy: The electronic absorption spectrum is recorded in a solvent like methanol or ethanol to study the electronic transitions within the molecule, typically showing absorption bands corresponding to π → π* and n → π* transitions.[6]

Theoretical and Computational Protocols

Density Functional Theory (DFT) is the most common computational method for studying such molecules, often using software packages like Gaussian or ORCA.

Protocol:

-

Molecular Modeling: An initial 3D structure of 5-Ethyl-1,3,4-oxadiazole-2-thiol is built using molecular modeling software.

-

Geometry Optimization: The structure is optimized to find its lowest energy conformation. A widely used and reliable method is DFT with the B3LYP functional and a Pople-style basis set such as 6-311++G(d,p).[8][9] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the theoretical vibrational spectra (IR and Raman). These calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental data.

-

Electronic Property Calculation: Key electronic descriptors are calculated from the optimized geometry:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability.[8]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.

-

Data Presentation: Structural and Electronic Parameters

The following tables present representative quantitative data for 5-substituted-1,3,4-oxadiazole-2-thiol derivatives based on computational studies of analogous structures. This data serves as a benchmark for what can be expected from a theoretical analysis of the title compound.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) Data derived from DFT B3LYP/6-31G(d,p) calculations on similar 1,3,4-oxadiazole structures.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1–C2 | 1.37 | C2–N3–N4 | 105.5 |

| C2–N3 | 1.30 | N3–N4–C5 | 113.0 |

| N3–N4 | 1.39 | N4–C5–O1 | 108.0 |

| N4–C5 | 1.31 | C5–O1–C2 | 102.5 |

| C5–O1 | 1.38 | O1–C2–N3 | 111.0 |

| C2–S6 | 1.68 | O1–C2–S6 | 125.0 |

| C5–C(ethyl) | 1.49 | N3–C2–S6 | 124.0 |

Table 2: Representative Vibrational Frequencies and Assignments Assignments based on Potential Energy Distribution (PED) analysis.

| Wavenumber (cm⁻¹) (Scaled) | Assignment | Description |

| ~3100 | ν(N-H) | N-H stretching (thiol tautomer) |

| ~2950 | ν(C-H) | Asymmetric C-H stretching (ethyl) |

| ~2550 | ν(S-H) | S-H stretching (thiol tautomer)[6] |

| ~1610 | ν(C=N) | C=N stretching in oxadiazole ring[5] |

| ~1330 | ν(C=S) | C=S stretching (thione tautomer)[5] |

| ~1250 | ν(C-O-C) | Asymmetric C-O-C stretching |

| ~1050 | Ring Breathing | Symmetric ring stretching |

Table 3: Calculated Electronic Properties Data derived from DFT B3LYP/6-311++G(d,p) calculations.

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential | 6.8 |

| Electron Affinity | 1.5 |

The HOMO-LUMO energy gap is a significant parameter; a large gap implies high kinetic stability and low chemical reactivity, which is often a desirable trait for drug candidates.[8]

Conclusion

The comprehensive analysis of 5-Ethyl-1,3,4-oxadiazole-2-thiol's molecular structure requires a robust combination of synthetic chemistry, spectroscopy, and computational modeling. DFT calculations provide invaluable, atom-level detail on geometry, vibrational modes, and electronic structure that is often inaccessible through experimental means alone. This dual approach, as outlined in this guide, provides the rigorous characterization necessary for understanding its structure-activity relationships, which is fundamental for rational drug design and development. The methodologies and representative data presented herein serve as a foundational resource for researchers working with this important class of heterocyclic compounds.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijari.org [ijari.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol: Starting Materials and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and detailed synthetic methodologies for the preparation of 5-Ethyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a well-established two-step process, commencing with the formation of a key intermediate, propanoic acid hydrazide, followed by cyclization with carbon disulfide to yield the target molecule.

Synthetic Pathway Overview

The synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol is primarily achieved through a two-step reaction sequence. The first step involves the hydrazinolysis of an ethyl propionate to form propanoic acid hydrazide. The subsequent and final step is the cyclization of the hydrazide intermediate with carbon disulfide in a basic medium.

Figure 1. Synthetic workflow for 5-Ethyl-1,3,4-oxadiazole-2-thiol.

Starting Materials and Reagents

A successful synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol requires high-purity starting materials and reagents. The following table summarizes the key components for this synthesis.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |

| Ethyl propionate |  | C₅H₁₀O₂ | 102.13 | Starting Material | 105-37-3 |

| Hydrazine hydrate |  | H₆N₂O | 50.06 | Reagent | 7803-57-8 |

| Carbon disulfide |  | CS₂ | 76.14 | Reagent | 75-15-0 |

| Potassium hydroxide | KOH | KOH | 56.11 | Base | 1310-58-3 |

| Ethanol | C₂H₅OH | C₂H₆O | 46.07 | Solvent | 64-17-5 |

| Hydrochloric acid | HCl | HCl | 36.46 | Acidifying Agent | 7647-01-0 |

Experimental Protocols

The following sections provide detailed experimental procedures for the two-step synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol. These protocols are based on established methods for the synthesis of analogous compounds.[1]

Synthesis of Propanoic Acid Hydrazide

This procedure outlines the synthesis of the key intermediate, propanoic acid hydrazide, from ethyl propionate.

Procedure:

-

To a solution of ethyl propionate (0.1 mol) in absolute ethanol (50 mL), add hydrazine hydrate (0.2 mol).

-

The reaction mixture is refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the excess solvent and unreacted hydrazine hydrate are removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is cooled, and the precipitated solid is collected by filtration.

-

The solid propanoic acid hydrazide is washed with cold diethyl ether and dried in a desiccator. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol

This procedure details the cyclization of propanoic acid hydrazide with carbon disulfide to yield the final product.

Procedure:

-

Dissolve propanoic acid hydrazide (0.1 mol) in absolute ethanol (100 mL) in a round-bottom flask.

-

To this solution, add potassium hydroxide (0.1 mol) dissolved in a minimal amount of water, followed by the dropwise addition of carbon disulfide (0.12 mol) while stirring in an ice bath.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.

-

The precipitated potassium 3-propionylhydrazine-1-carbodithioate salt is then heated at reflux for 4-6 hours until the evolution of hydrogen sulfide gas ceases (this can be tested with lead acetate paper).

-

The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting solid is dissolved in water and acidified with dilute hydrochloric acid to a pH of 5-6.

-

The precipitated solid, 5-Ethyl-1,3,4-oxadiazole-2-thiol, is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture.

Characterization Data

The synthesized 5-Ethyl-1,3,4-oxadiazole-2-thiol should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity. The following table summarizes the expected data.

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point (°C) | Expected to be in the range of 100-150 °C (by analogy to similar compounds) |

| Yield (%) | 70-90% (typical for this type of reaction) |

| FT-IR (KBr, cm⁻¹) | ~3100 (N-H stretch), ~2950 (C-H stretch), ~1620 (C=N stretch), ~1300 (C=S stretch), ~1050 (C-O-C stretch) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~14.0 (s, 1H, SH/NH), ~2.8 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~178 (C=S), ~160 (C-ethyl), ~20 (-CH₂-), ~10 (-CH₃) |

| Mass Spectrometry (m/z) | Expected [M+H]⁺ at approximately 145.02 |

Logical Relationships in Synthesis

The synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol follows a clear logical progression from simple starting materials to the final heterocyclic product. This can be visualized as a decision and process flow.

Figure 2. Logical flow of the synthesis process.

This technical guide provides a solid foundation for the synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol. Researchers are advised to adhere to standard laboratory safety practices when handling the chemicals involved. The provided protocols and data serve as a valuable resource for the successful preparation and characterization of this important heterocyclic compound.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1,3,4-oxadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and anticonvulsant properties.[1] The introduction of a thiol group at the 2-position can significantly enhance these biological activities.[1] This document provides a detailed protocol for the synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol, a valuable intermediate for the development of novel therapeutic agents. The synthesis is achieved through the cyclization of an acid hydrazide (propionyl hydrazide) with carbon disulfide in a basic medium.[2][3] This one-pot reaction is an efficient and widely used method for preparing 5-substituted-1,3,4-oxadiazole-2-thiols.[2]

Experimental Protocol

This protocol details the synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol from propionyl hydrazide.

Materials and Reagents:

-

Propionyl hydrazide (Propanehydrazide)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Absolute Ethanol (EtOH)

-

Concentrated Hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beakers

-

Büchner funnel and filter paper

-

pH paper

-

Rotary evaporator

Procedure:

-

Preparation of the Basic Solution: In a 100 mL round-bottom flask, dissolve potassium hydroxide (0.01 mol) in absolute ethanol (30 mL) with gentle stirring.

-

Addition of Hydrazide: To the ethanolic KOH solution, add propionyl hydrazide (0.01 mol). Stir the mixture until the hydrazide is completely dissolved.

-

Reaction with Carbon Disulfide: Cool the mixture in an ice bath. Add carbon disulfide (0.015 mol) dropwise using a dropping funnel over 15-20 minutes.[4] A yellowish precipitate of the potassium dithiocarbazate salt may form.

-

Refluxing the Mixture: After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture under reflux for 3-4 hours.[4] The evolution of hydrogen sulfide gas may be observed. The reaction progress can be monitored by the cessation of H₂S evolution.

-

Solvent Removal: After reflux, cool the mixture to room temperature. Concentrate the solution using a rotary evaporator to remove the excess ethanol.

-

Precipitation of the Product: Dissolve the resulting solid residue in a small amount of cold distilled water (approx. 20 mL). Acidify the solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH is acidic (pH ~ 2-3).

-

Isolation and Purification: A solid precipitate of 5-Ethyl-1,3,4-oxadiazole-2-thiol will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate thoroughly with cold distilled water to remove any inorganic impurities.

-

Dry the product completely in a desiccator or a vacuum oven at a low temperature.

-

For higher purity, the crude product can be recrystallized from an appropriate solvent such as ethanol or an ethanol-water mixture.

-

Data Presentation

The following table summarizes the key parameters and expected outcomes for the synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol. Yields for this type of reaction are generally reported as good to excellent.[2][5]

| Parameter | Value / Compound | Molar Ratio | Notes |

| Starting Material | Propionyl Hydrazide | 1.0 eq | The source of the ethyl group at the C5 position. |

| Reagent | Carbon Disulfide (CS₂) | 1.5 eq | Acts as the source for the C2-thiol group.[4] |

| Base | Potassium Hydroxide (KOH) | 1.0 eq | Facilitates the formation of the dithiocarbazate intermediate.[6] |

| Solvent | Absolute Ethanol | - | Common solvent for this reaction.[1][4] |

| Reaction Temperature | Reflux | - | Typically the boiling point of ethanol (~78 °C). |

| Reaction Time | 3 - 4 hours | - | Time required for complete cyclization.[4] |

| Product | 5-Ethyl-1,3,4-oxadiazole-2-thiol | - | The target compound. |

| Expected Yield | Good to Excellent | - | Typically ranges from 70-95% for similar syntheses.[5] |

Visualized Workflow and Reaction Scheme

The logical workflow for the synthesis is presented below, followed by the general chemical reaction scheme.

Caption: Workflow for the synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol.

References

- 1. asianpubs.org [asianpubs.org]

- 2. jchemrev.com [jchemrev.com]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-Ethyl-1,3,4-oxadiazole-2-thiol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-1,3,4-oxadiazole-2-thiol is a heterocyclic compound belonging to the 1,3,4-oxadiazole class of molecules, which are of significant interest in medicinal chemistry. The 1,3,4-oxadiazole ring is a versatile scaffold known to be a bioisostere of amide and ester groups, often leading to improved metabolic stability and pharmacokinetic properties of drug candidates. The presence of a thiol group at the 2-position and an ethyl group at the 5-position of the oxadiazole ring provides opportunities for further chemical modifications to develop derivatives with a wide range of biological activities. These derivatives have shown promise as antifungal, anticancer, and anti-inflammatory agents. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of 5-Ethyl-1,3,4-oxadiazole-2-thiol and its derivatives.

Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in medicinal chemistry. A general and widely used method involves the reaction of an appropriate acylhydrazide with carbon disulfide in an alcoholic alkaline solution, followed by acidification.[1][2] For the synthesis of the title compound, propionyl hydrazide would be the required starting material.

General Synthetic Pathway

Experimental Protocol: Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol

This protocol is adapted from the general method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[1][2]

Materials:

-

Propionyl hydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Beakers

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propionyl hydrazide (0.1 mol) in absolute ethanol (100 mL).

-

Addition of Reagents: To this solution, add a solution of potassium hydroxide (0.1 mol) in water (20 mL), followed by the dropwise addition of carbon disulfide (0.12 mol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

-

Precipitation: Dissolve the resulting solid in ice-cold water and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

Isolation and Purification: The precipitated solid, 5-Ethyl-1,3,4-oxadiazole-2-thiol, is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from a suitable solvent such as ethanol to afford the pure compound.

Applications in Medicinal Chemistry

Antifungal Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as antifungal agents, particularly against Candida albicans, a major opportunistic pathogen responsible for invasive candidiasis.[3]

Quantitative Data: Antifungal Activity of 1,3,4-Oxadiazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| LMM5 | Candida albicans | 32 | [3] |

| LMM11 | Candida albicans | 32 | [3] |

Mechanism of Action: Inhibition of Thioredoxin Reductase

In silico and experimental studies suggest that 1,3,4-oxadiazole derivatives, such as LMM5 and LMM11, may exert their antifungal effect by inhibiting the enzyme thioredoxin reductase (Trr1).[3][4] This enzyme is crucial for maintaining the redox balance within the fungal cell, and its inhibition leads to an accumulation of reactive oxygen species, ultimately causing cell death.[3][4]

Experimental Protocol: Antifungal Susceptibility Testing (CLSI M27-A3)

The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol is a reference method for broth dilution antifungal susceptibility testing of yeasts.[5][6][7][8]

Materials:

-

Yeast isolates (e.g., Candida albicans)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

-

5-Ethyl-1,3,4-oxadiazole-2-thiol stock solution (in DMSO)

-

Positive control antifungal (e.g., Fluconazole)

-

Negative control (DMSO)

Procedure:

-

Inoculum Preparation: Prepare a standardized yeast inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard.

-

Drug Dilution: Perform serial twofold dilutions of the 5-Ethyl-1,3,4-oxadiazole-2-thiol stock solution in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

-

Inoculation: Inoculate each well with the prepared yeast suspension.

-

Controls: Include wells with yeast and medium only (growth control), medium only (sterility control), and yeast with DMSO (solvent control).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a common feature in many compounds with demonstrated anticancer activity.[9] Derivatives are evaluated for their cytotoxicity against various cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]

Materials:

-

Cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

5-Ethyl-1,3,4-oxadiazole-2-thiol stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 5-Ethyl-1,3,4-oxadiazole-2-thiol for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.